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molecular formula C6H4F5IS B1306096 4-Iodophenylsulfur Pentafluoride CAS No. 286947-68-0

4-Iodophenylsulfur Pentafluoride

Cat. No. B1306096
M. Wt: 330.06 g/mol
InChI Key: FRYANWYSCROOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622500B2

Procedure details

To a solution of 4-(pentafluorothio)aniline (15.0 g, 68.4 mmol) and ice (40.0 g) in hydrochloric acid (12M, 30 ml) was added a solution of sodium nitrite (5.0 g, 72.5 mmol) in water (120 ml) at 0° C. After stirring for 2 min, the mixture was added to potassium iodide (13.0 g, 78.3 mmol) in water (120 ml), ensuring the temperature did not rise above 10° C. The reaction mixture was stirred at 0° C. for 10 min and then at room temperature for 60 h. The mixture was extracted with diethyl ether (2×100 ml) and the combined extracts were washed with brine, dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography (silica, 300 g), eluting with diethyl ether/cyclohexane [1:10]. The appropriate fractions were combined and concentrated to give the title compound (16.6 g).
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](N)=[CH:5][CH:4]=[C:3]([S:8]([F:13])([F:12])([F:11])([F:10])[F:9])[CH:2]=1.N([O-])=O.[Na+].[I-:18].[K+]>Cl.O>[CH:2]1[C:3]([S:8]([F:13])([F:12])([F:11])([F:10])[F:9])=[CH:4][CH:5]=[C:6]([I:18])[CH:1]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1=CC(=CC=C1N)S(F)(F)(F)(F)F
Name
ice
Quantity
40 g
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 10° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 10 min
Duration
10 min
WAIT
Type
WAIT
Details
at room temperature for 60 h
Duration
60 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (2×100 ml)
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica, 300 g)
WASH
Type
WASH
Details
eluting with diethyl ether/cyclohexane [1:10]
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C1=CC(=CC=C1S(F)(F)(F)(F)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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